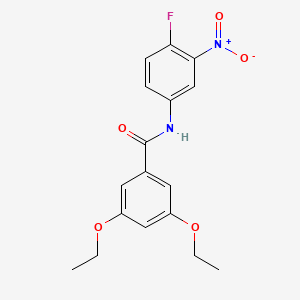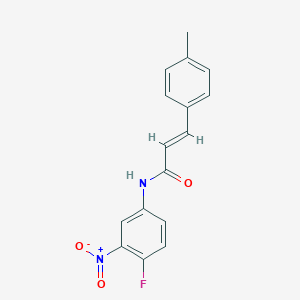![molecular formula C15H24N2O3 B5841596 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol, also known as DBZPE, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
科学研究应用
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has also been investigated as a potential treatment for various neurological disorders, including Parkinson's disease and Alzheimer's disease. In addition, 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
作用机制
The exact mechanism of action of 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol is not fully understood, but it is believed to act as an agonist at the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the central nervous system. By binding to the GABA receptor, 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol may enhance the inhibitory effects of GABA, leading to its various biological activities.
Biochemical and Physiological Effects:
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, reducing pain and inflammation in animal models of inflammatory diseases. 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has also been shown to have anticonvulsant effects, reducing seizures in animal models of epilepsy. In addition, 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have antibacterial and antifungal properties, inhibiting the growth of various microorganisms.
实验室实验的优点和局限性
2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol in laboratory experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, more research is needed to determine the optimal dosage and administration route for 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol.
未来方向
There are several future directions for research on 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol. One area of interest is its potential as a treatment for neurological disorders, including Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol in these conditions. Another area of interest is its potential as an antimicrobial agent. 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol has been shown to have antibacterial and antifungal properties, and further research is needed to determine its potential as a treatment for infectious diseases. Finally, more research is needed to fully understand the mechanism of action of 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol and its effects on various biological systems.
合成方法
The synthesis of 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol involves several steps, starting with the reaction of 2,4-dimethoxybenzaldehyde with piperazine in the presence of a base catalyst. The resulting intermediate is then reacted with ethylene oxide to form 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol. This method has been optimized for high yield and purity and has been used in several studies to obtain 2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol for further research.
属性
IUPAC Name |
2-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-19-14-4-3-13(15(11-14)20-2)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDIGTYXJQFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)


![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)

![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)


![1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5841569.png)
![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)

![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)